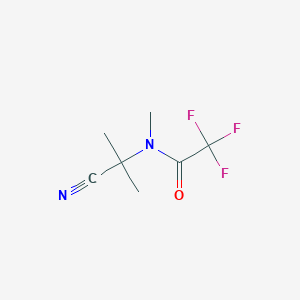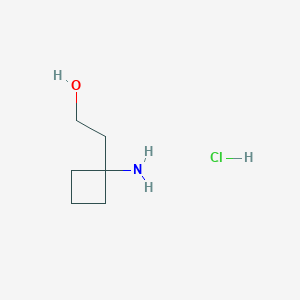
N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide
Übersicht
Beschreibung
“N-(1-cyano-1-methylethyl)acetamide” is a chemical compound with the linear formula C6H10N2O . Its CAS number is 40652-06-0 and its molecular weight is 126.16 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Chemical Reactions Analysis
Azo-initiators, which are readily decomposed and release an immense amount of heat and gases under elevated ambient temperature, have been used in the free radical polymerization of industrial polymers . “2-(1-Cyano-1-methylethyl)azocarboxamide” (CABN) was used as an example for identifying the hazardous scenarios in the application of azo-initiators .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Methods : It might be involved in reactions with bidentate reagents to form diverse heterocyclic structures due to its cyano and carbonyl functional groups .
Pharmaceutical Research
- Methods : It could undergo various condensation and substitution reactions due to the active hydrogen on the cyanoacetamide moiety .
Chemical Safety and Hazard Assessment
- Methods : Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) could be employed to assess the thermal stability and risk of thermal runaway reactions .
Polymerization Initiator
- Methods : It may be involved in radical polymerization reactions due to the presence of cyano groups, which can decompose to form free radicals under certain conditions .
Thermal Hazard Evaluation
- Methods : Using Accelerating Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) to evaluate the risk of thermal decomposition .
Radical Polymerization
- Methods : It may be involved in initiating radical polymerization, particularly for acryl resins and water-absorbent resins .
Azo Compound Research
- Methods : Study of the thermal decomposition behaviors under dynamic and adiabatic conditions using DSC and ARC .
Chemical Trait Analysis for Industry
- Methods : Analysis of the compound’s reactivity and stability to assess its suitability for industrial use .
Emergency Response Procedure Development
- Methods : Utilization of the oxygen-balance method to evaluate the explosion hazard and establish safety recommendations .
Explosion Hazard Evaluation
Safety And Hazards
Thermal hazard investigation and hazardous scenarios identification using thermal analysis coupled with numerical simulation for “2-(1-cyano-1-methylethyl)azocarboxamide” (CABN) were conducted . Process safety parameters under adiabatic conditions including time to maximum rate as well as induction period were retrieved .
Eigenschaften
IUPAC Name |
N-(2-cyanopropan-2-yl)-2,2,2-trifluoro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-6(2,4-11)12(3)5(13)7(8,9)10/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCLRBWDDLZQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1377576.png)






